Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is an organic compound used primarily as an intermediate in chemical synthesis. It features a piperazine ring substituted with a trifluoromethyl group and an amino group on a pyridine ring, making it a versatile building block in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reduction of a nitro precursor. One common method involves the hydrogenation of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under a hydrogen atmosphere . This reaction yields the desired amino compound after purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrogenation: Pd/C in ethanol under hydrogen atmosphere for reduction reactions.
Coupling Reagents: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is used in several scientific research applications:
Medicinal Chemistry: As a building block for synthesizing potential pharmaceutical compounds.
Organic Synthesis: As an intermediate in the preparation of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action for tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the trifluoromethyl group.
Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate: Contains a fluorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H21F3N4O2 |
---|---|
Molecular Weight |
346.35 g/mol |
IUPAC Name |
tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(19)8-10(9-20-12)15(16,17)18/h8-9H,4-7,19H2,1-3H3 |
InChI Key |
QJPZBBPWAGKURK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)N |
Origin of Product |
United States |
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